2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide
Description
The compound 2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide features a hybrid heterocyclic scaffold combining a 1,2,4-oxadiazole ring, thiophene sulfonamide, and substituted aromatic groups. The 4-ethylphenyl group contributes to lipophilicity, while the 3-fluoro-4-methylphenyl sulfonamide moiety introduces steric and electronic effects critical for target binding. Such structural motifs are prevalent in medicinal chemistry for designing kinase inhibitors, antimicrobial agents, or anti-inflammatory compounds .
Properties
IUPAC Name |
2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S2/c1-4-15-6-8-16(9-7-15)21-24-22(29-25-21)20-19(11-12-30-20)31(27,28)26(3)17-10-5-14(2)18(23)13-17/h5-13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFRKWHGKDQEDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=C(C=C4)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the proper functioning of the nervous system.
Mode of Action
The compound interacts with AChE by inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. The compound achieves this by interacting with crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase.
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which is involved in numerous physiological functions, including muscle contraction, heart rate, and memory. By inhibiting AChE, the compound increases the availability of acetylcholine, enhancing cholinergic transmission.
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine concentration can have several effects at the molecular and cellular levels. For instance, it can enhance neurotransmission, which could potentially improve cognitive function. This makes the compound a potential candidate for the treatment of diseases like Alzheimer’s.
Biological Activity
2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound belongs to the oxadiazole class and features a sulfonamide moiety along with thiophene and aromatic rings. Its chemical structure can be summarized as follows:
- Chemical Formula : C17H18FN3O2S
- CAS Number : 1207055-47-7
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate the activity of specific enzymes and receptors involved in cellular signaling pathways. For instance, compounds with similar structures have been noted for their ability to inhibit certain cancer cell lines by inducing apoptosis or sensitizing cells to chemotherapeutic agents .
Biological Activity Overview
Research indicates that the compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies have shown that derivatives of oxadiazoles can possess significant cytotoxic effects against various cancer cell lines. For example, related compounds have demonstrated IC50 values in the micromolar range against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines .
- Antimicrobial Properties : Some studies suggest that sulfonamide derivatives exhibit antimicrobial activity against a range of pathogens. This could be due to their ability to inhibit bacterial folic acid synthesis .
Study 1: Anticancer Activity
A study evaluated the cytotoxicity of similar oxadiazole compounds against HepG2 cells. The results indicated that pretreatment with these compounds significantly lowered the IC50 from 3.9 µM to 0.5 µM when combined with sorafenib, a standard chemotherapy drug . This suggests that the compound may enhance the efficacy of existing treatments.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of sulfonamide derivatives. The results showed that these compounds effectively inhibited growth in several bacterial strains, indicating their potential as therapeutic agents in treating infections .
Research Findings
Scientific Research Applications
The compound 2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across several domains, including medicinal chemistry, pharmacology, and materials science.
Structural Insights
The compound features a sulfonamide group, an oxadiazole ring, and a thiophene moiety, which contribute to its potential reactivity and biological activity. The presence of fluorine and ethyl groups may enhance lipophilicity and influence pharmacokinetic properties.
Anticancer Activity
Recent studies have indicated that compounds with oxadiazole structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : The oxadiazole moiety is believed to interfere with cellular processes involved in cancer cell proliferation and apoptosis.
- Case Studies : Research has shown that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines, suggesting that this compound may also possess similar properties.
Antimicrobial Properties
The sulfonamide group is known for its antimicrobial effects. Compounds containing sulfonamides have been extensively studied for their ability to inhibit bacterial growth:
- Research Findings : Laboratory tests have demonstrated that similar compounds exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
- Potential Applications : This compound could be developed into a new class of antibiotics or adjunct therapies in treating resistant bacterial infections.
Drug Design and Development
The unique structural features of this compound make it an attractive candidate for drug development:
- Bioavailability Enhancement : Modifications to improve solubility and absorption can be explored based on its molecular structure.
- Targeted Drug Delivery : The compound's ability to interact with specific biological targets can be harnessed for designing targeted therapies.
Neuropharmacological Effects
Emerging research suggests that compounds with similar structures may exhibit neuroprotective effects:
- Neurodegenerative Diseases : There is potential for this compound to be investigated for its effects on conditions like Alzheimer's disease due to its ability to cross the blood-brain barrier.
Organic Electronics
The thiophene component of the compound suggests possible applications in organic electronics:
- Conductive Polymers : Compounds with thiophene units are often used in the synthesis of conductive polymers, which are essential for organic photovoltaic cells and transistors.
Photovoltaic Applications
Research into organic solar cells has highlighted the importance of incorporating such compounds:
- Efficiency Improvements : Incorporating this compound into polymer blends may enhance the efficiency of light absorption and charge transport.
Summary Table of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cell lines |
| Antimicrobial agents | Broad-spectrum activity against bacteria | |
| Pharmacology | Drug development | Enhances bioavailability |
| Neuropharmacological effects | Potential neuroprotective properties | |
| Materials Science | Organic electronics | Used in conductive polymers |
| Photovoltaic applications | Improves efficiency in solar cells |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide group (-SO₂NMe-) is susceptible to nucleophilic attack under basic conditions. For example:
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Hydrolysis : Reaction with aqueous NaOH generates the corresponding sulfonic acid and substituted aniline derivatives.
This reaction proceeds via a two-step mechanism involving deprotonation and nucleophilic displacement.
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Alkylation/Acylation : The nitrogen atom in the sulfonamide can undergo alkylation with alkyl halides or acylation with acyl chlorides in the presence of bases like K₂CO₃ .
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | 1M NaOH, reflux, 6h | Sulfonic acid + 3-fluoro-4-methyl-N-methylaniline |
| Alkylation (R-X) | R-X, K₂CO₃, DMF, 80°C | N-Alkylated sulfonamide derivative |
Electrophilic Aromatic Substitution on the Thiophene Ring
The electron-rich thiophene ring undergoes regioselective electrophilic substitution:
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Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the 4-position of the thiophene.
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Halogenation : Bromine in acetic acid yields 4-bromo-thiophene derivatives.
Mechanistic Insight :
The sulfonamide and oxadiazole groups act as electron-withdrawing substituents, directing electrophiles to the 4- and 5-positions of the thiophene ring.
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring participates in:
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Ring-Opening Reactions : Acidic hydrolysis (HCl, H₂O, 100°C) cleaves the oxadiazole to form a diamide intermediate .
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Nucleophilic Attack : Grignard reagents (e.g., MeMgBr) attack the electron-deficient C-5 position, leading to ring expansion or substitution .
| Reaction | Conditions | Outcome |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12h | Diamide derivative + NH₄Cl |
| Grignard Addition | MeMgBr, THF, -78°C → RT | 5-Methyl-substituted oxadiazole adduct |
Redox Reactions
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Oxidation : The thiophene sulfur can be oxidized to a sulfone using H₂O₂/AcOH, altering electronic properties .
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the oxadiazole ring to a diamine under high pressure .
Functional Group Compatibility
The compound’s reactivity is influenced by steric and electronic effects:
| Functional Group | Reactivity | Key Interactions |
|---|---|---|
| Sulfonamide | High nucleophilicity | Participates in alkylation, hydrolysis |
| Oxadiazole | Moderate electrophilicity | Susceptible to ring-opening or substitution |
| Thiophene | Electron-rich aromatic system | Undergoes electrophilic substitution |
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Compound A : 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide ()
- Key Differences :
- 4-Fluorophenyl vs. 4-ethylphenyl on the oxadiazole ring: Fluorine increases electronegativity and hydrogen-bond acceptor strength, whereas the ethyl group enhances lipophilicity.
- 4-Methoxyphenyl vs. 3-fluoro-4-methylphenyl in the sulfonamide: Methoxy groups improve solubility but may reduce membrane permeability compared to fluoro-methyl substituents.
- Implications : Compound A may exhibit stronger polar interactions but lower metabolic stability due to the electron-withdrawing fluorine and methoxy groups .
Compound B : 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ()
- Key Differences :
- 1,2,4-Triazole vs. 1,2,4-oxadiazole : Triazoles offer additional hydrogen-bonding sites (N–H) but are less electron-deficient than oxadiazoles.
- Thiophene acetamide vs. thiophene sulfonamide : Sulfonamides generally exhibit stronger acidity (pKa ~10) and better target binding via sulfonyl oxygen atoms .
- Implications : The target compound’s sulfonamide group may enhance binding to serine proteases or carbonic anhydrases compared to Compound B’s acetamide .
Functional Group Variations in Sulfonamide Derivatives
Compound C : N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Key Differences: Ethoxyphenyl vs. Phenoxymethyl triazole vs. oxadiazole-thiophene: The phenoxymethyl group introduces conformational flexibility, whereas the oxadiazole-thiophene system enforces planar rigidity .
- Implications : The target compound’s rigid structure may improve selectivity for flat binding pockets (e.g., ATP-binding sites) .
Bioactivity and Pharmacokinetic Trends
- Triazole-Thiones vs. Oxadiazoles : Triazole-thiones (e.g., compounds in ) exist in thione-thiol tautomeric forms, enabling diverse binding modes. Oxadiazoles lack tautomerism but provide greater electron deficiency for π-π stacking .
- Fluorine Substitution: The 3-fluoro group in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., ’s plant growth promoters) .
- Sulfonamide vs. Carbothioamide : Sulfonamides (target compound) typically exhibit higher aqueous solubility and stronger hydrogen-bonding capacity than carbothioamides (e.g., ) .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., oxadiazole C-5 substitution) and detects impurities.
- Mass Spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy).
- HPLC : Quantifies purity (>95% by area normalization).
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .
How can conflicting solubility data in different solvents be resolved during formulation studies?
Advanced Research Focus
Conflicts arise due to polymorphic forms or solvent polarity effects. Methodological approaches include:
- Phase Solubility Analysis : Measure solubility in binary solvent systems (e.g., DMSO/water) to identify co-solvents.
- Differential Scanning Calorimetry (DSC) : Detect polymorph transitions affecting solubility.
- Molecular Dynamics Simulations : Predict solvation free energy in polar (e.g., ethanol) vs. non-polar (e.g., hexane) solvents .
What strategies mitigate byproduct formation during oxadiazole cyclization?
Advanced Research Focus
Byproducts (e.g., open-chain intermediates) form due to incomplete cyclization or competing reactions. Mitigation strategies:
- Catalyst Optimization : Palladium catalysts with formic acid derivatives enhance selectivity in reductive cyclization .
- Temperature Control : Gradual heating avoids thermal decomposition.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during sulfonylation .
How does the fluorine substituent influence metabolic stability in pharmacokinetic studies?
Advanced Research Focus
The 3-fluoro group on the phenyl ring reduces metabolic oxidation by cytochrome P450 enzymes. Methodological validation:
- In Vitro Assays : Liver microsomal stability tests compare fluorinated vs. non-fluorinated analogs.
- Radiolabeled Tracers : Track metabolite formation via LC-MS/MS.
Fluorine’s electronegativity also enhances membrane permeability, as shown in Caco-2 cell models .
What challenges arise in scaling synthesis from milligram to gram scale?
Q. Basic/Advanced Research Focus
- Heat Transfer : Exothermic reactions require controlled addition (e.g., syringe pumps).
- Purification : Column chromatography becomes impractical; switch to recrystallization (CHCl₃/petroleum ether) .
- Yield Optimization : Statistical design (DoE) identifies critical parameters (e.g., reaction time, catalyst loading).
How to design a Structure-Activity Relationship (SAR) study targeting sulfonamide and oxadiazole moieties?
Q. Advanced Research Focus
- Variation of Substituents : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the oxadiazole.
- Biological Assays : Test against target enzymes (e.g., carbonic anhydrase for sulfonamides).
- QSAR Models : Correlate logP, polar surface area, and IC₅₀ values using multivariate regression .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
